molecular formula C22H24Cl2N2O8 B1139355 4-epi-Chlortetracycline (hydrochloride) CAS No. 64-72-2

4-epi-Chlortetracycline (hydrochloride)

Cat. No.: B1139355
CAS No.: 64-72-2
M. Wt: 515.3 g/mol
InChI Key: QYAPHLRPFNSDNH-HEIJYTSRSA-N
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Description

Discovery and Isolation from Streptomyces aureofaciens

Chlortetracycline hydrochloride was first isolated in 1945 by Benjamin Minge Duggar, a botanist working at Lederle Laboratories under the supervision of Yellapragada Subbarow. The discovery emerged from systematic soil sampling efforts aimed at identifying novel antibiotic-producing microorganisms. A golden-pigmented actinomycete strain, later classified as Streptomyces aureofaciens, was cultured from a soil sample collected at Sanborn Field, University of Missouri. This organism produced a yellow crystalline compound initially named "Aureomycin" due to its coloration.

The isolation process involved fermentation optimization to enhance yield, with early methods achieving approximately 125 µg/mL in synthetic media. Structural elucidation revealed a tetracyclic naphthacene carboxamide core with a chlorine atom at position 7, distinguishing it from later tetracyclines. The hydrochloride salt formulation improved solubility and stability, facilitating its transition to clinical use.

Historical Development of Chlortetracycline Hydrochloride as an Antibiotic Compound

Chlortetracycline hydrochloride’s introduction in 1948 marked the dawn of broad-spectrum antibiotic therapy. Unlike earlier antibiotics such as penicillin, it demonstrated efficacy against Gram-positive and Gram-negative bacteria, rickettsiae, and chlamydiae. Its oral bioavailability and chemical stability made it indispensable for treating typhus, Q fever, and lymphogranuloma venereum.

Table 1: Key Milestones in Chlortetracycline Hydrochloride Development

Year Milestone Significance
1945 Isolation from S. aureofaciens First tetracycline antibiotic discovered
1948 Clinical introduction as Aureomycin Expanded treatment options for atypical pathogens
1950 Elucidation of chloride’s role in biosynthesis Enabled synthetic modifications to reduce chlorine dependence
1953 Semi-synthetic derivatives (e.g., tetracycline) developed Spurred second-generation tetracyclines with improved safety profiles
2024 Fluorescent probe applications in lignin biosynthesis studies Repurposed for plant biochemistry research

Industrial production scaled rapidly, with fermentation yields exceeding 25.9 g/L through strain engineering and process optimization. However, the emergence of bacterial resistance and side effects prompted the development of semi-synthetic analogs like doxycycline and minocycline.

Evolution of Chlortetracycline Applications in Scientific Research

Beyond therapeutics, chlortetracycline hydrochloride became a versatile tool in biochemical and environmental research:

  • Fluorescent Probing : Its ability to chelate divalent cations enabled its use as a calcium-sensitive fluorescent marker in microbial membranes and plant tissues. Studies on Arabidopsis thaliana demonstrated its capacity to alter lignin biosynthesis pathways, revealing crosstalk between antibiotic exposure and plant stress responses.
  • Antibiotic Resistance Mechanisms : Research on Bacillus megaterium and Escherichia coli elucidated tetracycline efflux pumps and ribosomal protection proteins, informing resistance gene annotation in pathogens.
  • Environmental Monitoring : Composite fluorescent probes incorporating carbon quantum dots and mesoporous silicon were developed for sensitive detection in water systems, achieving limits of 29 nM for gentamicin and 113 nM for chlortetracycline.

Table 2: Research Applications of Chlortetracycline Hydrochloride

Application Area Key Findings Citations
Lignin biosynthesis modulation 16–40% increase in lignin content in A. thaliana via phenylpropanoid pathway activation
Membrane phase studies Triphasic Arrhenius plots revealed lipid phase transitions in B. megaterium
Antibiotic detection Quantum dot composites enabled sub-100 nM detection limits in aqueous samples
Resistance gene regulation Overexpression of ctcP halogenase increased chlorination efficiency by 72%

Significance in the Tetracycline Family of Compounds

As the progenitor of tetracyclines, chlortetracycline hydrochloride established critical structure-activity relationships (SARs) that guided subsequent derivatives:

  • Structural Template : The tetracyclic scaffold with C4 dimethylamino and C10 phenolic groups proved essential for ribosomal binding and antimicrobial activity. Chlorination at C7 enhanced lipid solubility but contributed to phototoxicity, driving efforts to synthesize dechlorinated variants.
  • Generational Classification :
    • First Generation : Natural products (chlortetracycline, oxytetracycline).
    • Second Generation : Semi-synthetic (doxycycline, minocycline) with improved pharmacokinetics.
    • Third Generation : Fully synthetic (tigecycline) targeting resistant strains.

Table 3: Generational Evolution of Tetracyclines

Generation Examples Key Modifications Advantages
First Chlortetracycline Chlorine at C7 Broad-spectrum activity
Second Doxycycline C5 hydroxyl removal Enhanced oral absorption
Third Tigecycline Glycylcyclines with C9 tert-butyl-glycylamido Resistance evasion

Chlortetracycline’s role in elucidating tetracycline resistance mechanisms, particularly ribosomal protection (tetM) and efflux pumps (tetA), remains foundational for designing next-generation antibiotics.

Properties

CAS No.

64-72-2

Molecular Formula

C22H24Cl2N2O8

Molecular Weight

515.3 g/mol

IUPAC Name

(6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride

InChI

InChI=1S/C22H23ClN2O8.ClH/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21;/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31);1H/t7?,8?,15?,21-,22-;/m0./s1

InChI Key

QYAPHLRPFNSDNH-HEIJYTSRSA-N

Isomeric SMILES

C[C@@]1(C2CC3C(C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl

Related CAS

57-62-5 (Parent)

Synonyms

NA

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of chlortetracycline hydrochloride involves the fermentation of Streptomyces aureofaciens. The fermentation broth is then subjected to a series of purification steps, including acidification, filtration, and crystallization . The process typically involves the following steps:

Industrial Production Methods

In industrial settings, the production process is optimized to enhance yield and purity. This includes controlling the fermentation conditions, such as pH and temperature, and using advanced filtration and crystallization techniques to minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Chlortetracycline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of chlortetracycline, which may have different antibacterial properties .

Scientific Research Applications

Chlortetracycline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Chlortetracycline hydrochloride exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosome. This inhibits the addition of new amino acids to the growing peptide chain, effectively halting protein synthesis and bacterial growth .

Comparison with Similar Compounds

Table 1: Structural Comparison of Tetracycline Derivatives

Compound Substituent at Position 7 Molecular Formula Molecular Weight (g/mol) Key Features
Chlortetracycline HCl Cl C₂₂H₂₃ClN₂O₈·HCl 515.34 High lipophilicity; enhanced adsorption
Tetracycline HCl H C₂₂H₂₄N₂O₈·HCl 480.90 Baseline structure; moderate solubility
Oxytetracycline HCl OH C₂₂H₂₄N₂O₉·HCl 496.90 Polar hydroxyl group; lower adsorption
Doxycycline HCl H (modified at C5) C₂₂H₂₄N₂O₈·HCl 480.90 Enhanced oral absorption; photostability

The chlorine atom in CTC increases its lipophilicity compared to oxytetracycline and tetracycline, contributing to stronger adsorption on materials like polyethylene (PE) .

Bioavailability and Pharmacokinetics

Bioavailability varies significantly between free-base and hydrochloride forms of tetracyclines.

Table 2: Bioavailability and Absorption Profiles

Compound Form Key Findings Reference
Chlortetracycline Free base Higher bioavailability than hydrochloride salt in some studies
Chlortetracycline HCl HCl salt Absorption enhanced by citric acid (8:1 ratio) in dogs; increased stability
Oxytetracycline HCl HCl salt Rapid absorption but lower plasma concentrations compared to CTC
Doxycycline HCl HCl salt Superior oral absorption due to C5 modification; longer half-life

CTC’s hydrochloride form shows variable absorption, influenced by gastrointestinal conditions and adjuvants like citric acid . In contrast, doxycycline’s structural modifications grant it more consistent pharmacokinetics .

Environmental Behavior and Remediation

Adsorption and Degradation:

  • Adsorption on Polymers: CTC exhibits the strongest adsorption on PE (interaction energy: -210 kJ/mol) compared to oxytetracycline (-180 kJ/mol) and tetracycline (-150 kJ/mol) .
  • Removal Efficiency: ZIF-67, a metal-organic framework, removes CTC and doxycycline efficiently (85% and 78%, respectively) via adsorption . Photocatalytic degradation using Co/Ni-MOF-74@PDI achieves 87% CTC removal in 90 minutes .

Ecotoxicity:

  • CTC inhibits Microcystis aeruginosa and Scenedesmus obliquus growth at ≥0.5 mg/L, with UV degradation products showing species-dependent effects .

Table 3: Environmental Parameters of Tetracyclines

Parameter Chlortetracycline HCl Oxytetracycline HCl Tetracycline HCl
Adsorption on PE (kJ/mol) -210 -180 -150
Algal EC50 (mg/L) 0.5–10 Not studied Not studied
Photocatalytic Degradation (%) 87 Not reported 65

Analytical Methods

Detection Techniques:

  • SPE-HPLC: Simultaneously quantifies CTC, tetracycline, oxytetracycline, and chloramphenicol in milk with a limit of detection (LOD) of 0.15–0.30 µg/mL .
  • Molecularly Imprinted Polymers (MIP): MIP-based chemiluminescence detects CTC at 4×10⁻⁹ g/mL in chicken liver .
  • Liquid Chromatography (LC): Polystyrene-divinylbenzene columns achieve 98% recovery for CTC analysis .

Q & A

Q. What role do epimers like 4-epichlortetracycline hydrochloride play in modulating bacterial resistance mechanisms?

  • Answer: 4-Epichlortetracycline, a stereoisomer, inhibits bacterial growth by disrupting aminoacyl-tRNA binding and neutrophil activity. Its use as a secondary standard helps study resistance mechanisms, particularly in strains with efflux pumps or ribosomal protection proteins .

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